![molecular formula C18H14N2O4S2 B2556542 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922034-85-3](/img/structure/B2556542.png)
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound’s IUPAC name, molecular formula, and structure are identified.
Synthesis Analysis
The methods used to synthesize the compound are detailed, including the starting materials, reagents, and conditions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the compound’s structure.Chemical Reactions Analysis
The compound’s reactivity is studied. This can involve looking at what happens when the compound is exposed to various conditions or reagents.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, etc., are determined.科学的研究の応用
Sulfonamides in Medicinal Chemistry
Sulfonamides have played a significant role in medicinal chemistry since their discovery. They are known for their antimicrobial properties and have been utilized in the treatment of various infections. Recent research has expanded their application to include anticancer, anti-inflammatory, and antiglaucoma activities. Sulfonamides have been incorporated into drugs targeting carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma by reducing intraocular pressure. Furthermore, the synthesis of novel sulfonamides aims at enhancing their selectivity and effectiveness for specific therapeutic targets, indicating a continued interest in their development for medical use (Carta, Scozzafava, & Supuran, 2012); (Gulcin & Taslimi, 2018).
Sulfonamides in Environmental Science
Sulfonamides have been detected in environmental samples, raising concerns about their impact on ecosystems and human health. Their presence in water bodies is mainly attributed to agricultural practices and the disposal of pharmaceuticals. Research has indicated that even low concentrations of sulfonamides in the environment can lead to the development of antibiotic resistance among microbial populations, posing a potential threat to public health. Efforts are ongoing to understand the fate, behavior, and effects of sulfonamides in the environment to mitigate their negative impacts (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sulfonamides in Analytical Chemistry
The analysis of sulfonamides, including their detection and quantification in pharmaceuticals, food products, and environmental samples, is crucial for quality control and monitoring their distribution and accumulation. Capillary electrophoresis and other advanced analytical techniques have been developed and refined to improve the sensitivity, accuracy, and efficiency of sulfonamide detection. These methods facilitate the study of sulfonamides' pharmacokinetics, environmental fate, and potential health effects, supporting both research and regulatory activities (Hoff & Kist, 2009).
Safety And Hazards
The compound’s safety profile is assessed. This can involve looking at its toxicity, flammability, environmental impact, etc.
将来の方向性
Based on the results of these analyses, researchers will suggest future directions for research. This could involve suggesting modifications to the compound’s structure to enhance its properties, proposing further studies to understand its mechanism of action, etc.
I hope this helps! If you have any other questions, feel free to ask.
特性
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-11-4-6-16-14(9-11)19-18(21)13-10-12(5-7-15(13)24-16)20-26(22,23)17-3-2-8-25-17/h2-10,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNYKABJIDXHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CS4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

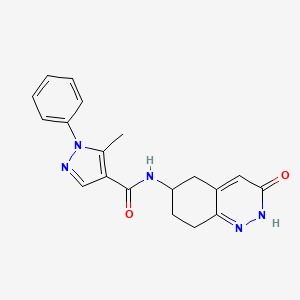
![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)
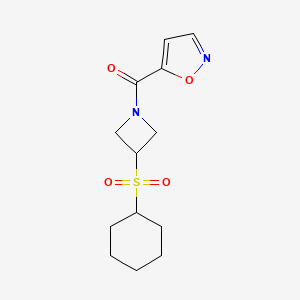
![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)
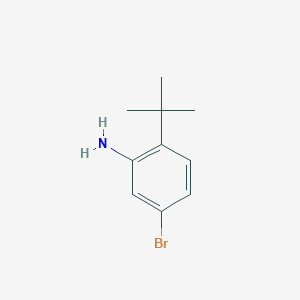
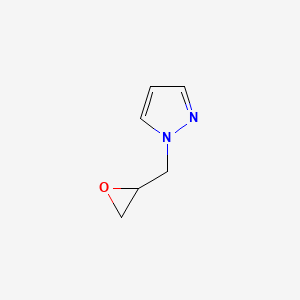
![2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide](/img/structure/B2556470.png)
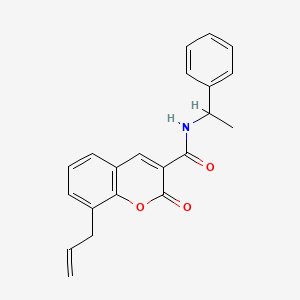
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)
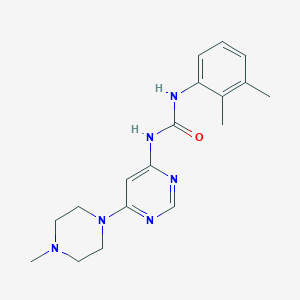
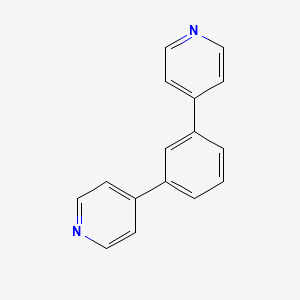
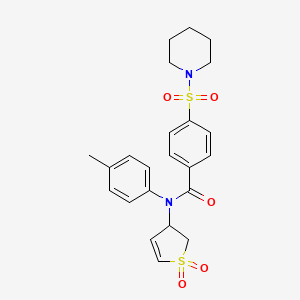
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2556479.png)
![4-[(Propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B2556482.png)